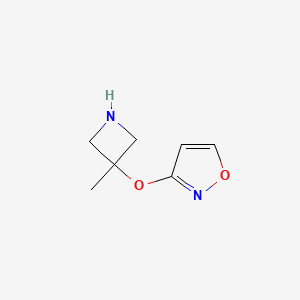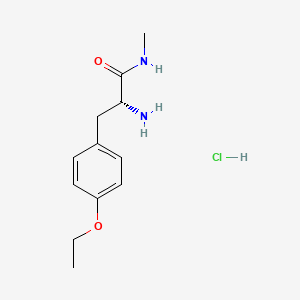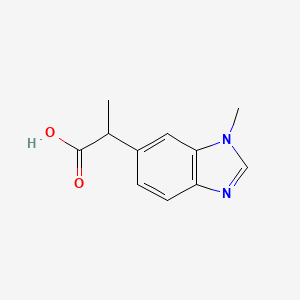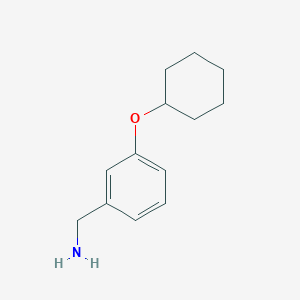
3-((3-Methylazetidin-3-YL)oxy)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Methylazetidin-3-YL)oxy)isoxazole is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-((3-Methylazetidin-3-YL)oxy)isoxazole, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and a nitrile oxide as the dipole . Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. For example, the use of tetrahydrofuran in acetonitrile, followed by reflux and extraction processes, can yield high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Methylazetidin-3-YL)oxy)isoxazole can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form different products.
Reduction: Reduction reactions can modify the isoxazole ring or its substituents.
Substitution: Substitution reactions can introduce new functional groups into the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, toluenesulfonyl chloride, and 18-crown-6 catalyst . Reaction conditions often involve heating and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes in the presence of catalysts can yield isoxazole-linked glyco-conjugates .
Wissenschaftliche Forschungsanwendungen
3-((3-Methylazetidin-3-YL)oxy)isoxazole has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-((3-Methylazetidin-3-YL)oxy)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors or modulators of various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific structure and substituents of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-((3-Methylazetidin-3-YL)oxy)isoxazole include:
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Isoxicam: A nonsteroidal anti-inflammatory drug.
Leflunomide: An immunosuppressive drug.
Micafungin: An antifungal drug.
Uniqueness
This compound is unique due to its specific structure, which combines an isoxazole ring with a 3-methylazetidin-3-yl group. This unique structure may impart distinct biological activities and chemical properties compared to other isoxazole derivatives .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-(3-methylazetidin-3-yl)oxy-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O2/c1-7(4-8-5-7)11-6-2-3-10-9-6/h2-3,8H,4-5H2,1H3 |
InChI-Schlüssel |
NBIWGMVDOGDSJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)OC2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)

![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)


![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)


![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)


![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
